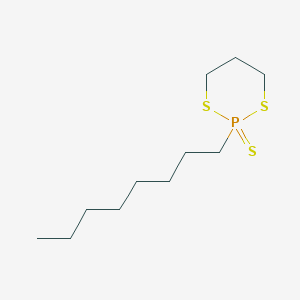
1,3,2-Dithiaphosphorinane, 2-octyl-, 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dithiaphosphorinane, 2-octyl-, 2-sulfide is an organophosphorus compound characterized by the presence of sulfur and phosphorus atoms within its molecular structure. This compound is part of the broader class of phosphine sulfides, which are known for their stability and versatility in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dithiaphosphorinane, 2-octyl-, 2-sulfide typically involves the reaction of octyl-substituted phosphorochloridothioate with a suitable sulfur source under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as phosphorochloridothioates, followed by their reaction with sulfur sources. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dithiaphosphorinane, 2-octyl-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it back to its parent phosphine.
Substitution: It can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Parent phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
1,3,2-Dithiaphosphorinane, 2-octyl-, 2-sulfide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1,3,2-Dithiaphosphorinane, 2-octyl-, 2-sulfide involves its interaction with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form strong bonds with metal ions, influencing the activity of metalloproteins and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Phosphine oxides: Similar in structure but contain oxygen instead of sulfur.
Phosphine borane complexes: Used as stable intermediates in phosphine synthesis.
Other phosphine sulfides: Share similar properties but differ in their substituent groups.
Uniqueness
1,3,2-Dithiaphosphorinane, 2-octyl-, 2-sulfide is unique due to its specific octyl substitution, which imparts distinct physical and chemical properties. This substitution enhances its solubility and stability, making it suitable for various specialized applications .
Properties
CAS No. |
651727-25-2 |
|---|---|
Molecular Formula |
C11H23PS3 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2-octyl-2-sulfanylidene-1,3,2λ5-dithiaphosphinane |
InChI |
InChI=1S/C11H23PS3/c1-2-3-4-5-6-7-9-12(13)14-10-8-11-15-12/h2-11H2,1H3 |
InChI Key |
SUPMZIGPIJXZGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP1(=S)SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B12533487.png)
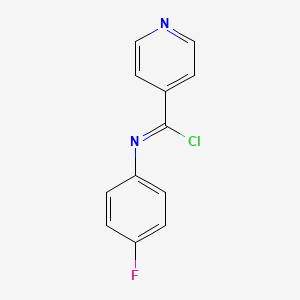
![3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione](/img/structure/B12533494.png)
![3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B12533511.png)
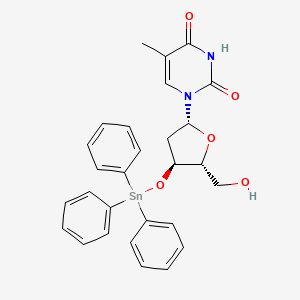
![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide](/img/structure/B12533534.png)
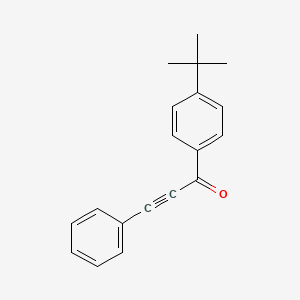

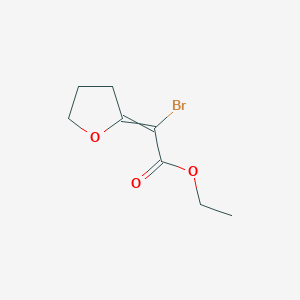
![4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid](/img/structure/B12533581.png)
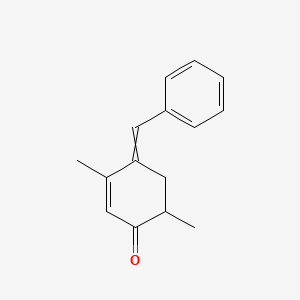
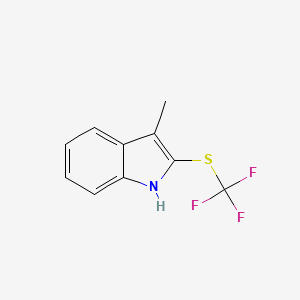
![2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline](/img/structure/B12533597.png)
![4-Piperidinone, 1-[(4-nitrophenyl)methyl]-](/img/structure/B12533599.png)
